molecular formula C9H24N3PS B12801060 N,N',N''-Tripropylphosphorothioic triamide CAS No. 5395-86-8

N,N',N''-Tripropylphosphorothioic triamide

Cat. No.: B12801060
CAS No.: 5395-86-8
M. Wt: 237.35 g/mol
InChI Key: FOMAPJPGFYISKH-UHFFFAOYSA-N
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Description

Research Applications and Value N,N',N''-Tripropylphosphorothioic triamide is a thiophosphoramide compound of significant interest in agricultural and biochemical research. Thiophosphoric triamides are primarily recognized for their role as potent urease inhibitors . Urease enzymes, found widely in soil microorganisms and plants, catalyze the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this reaction, compounds like this compound can help stabilize nitrogen in formulations, potentially reducing nitrogen loss and improving nitrogen use efficiency in experimental agricultural systems . This mechanism is crucial for research aimed at developing enhanced efficiency fertilizers and mitigating environmental impacts such as greenhouse gas emissions from agriculture . Beyond its core agricultural research applications, the thiophosphoramide structure is a subject of interest in materials and protein chemistry. Studies on analogous compounds have shown potential for non-covalent interactions with proteins, which can modify protein structure and functionality, such as altering denaturation temperature, viscosity, and gelation properties . This opens avenues for investigative work in biopolymer and food science models. The molecular structure, featuring a tetrahedral phosphorus center bonded to sulfur and three amido groups, is a key framework in organophosphorus chemistry . Researchers utilize this compound to explore structure-activity relationships, crystallization behaviors, and hydrogen-bonding interactions, which are fundamental for designing new functional molecules . Note on Usage This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal uses. Strictly prohibited from human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5395-86-8

Molecular Formula

C9H24N3PS

Molecular Weight

237.35 g/mol

IUPAC Name

N-[bis(propylamino)phosphinothioyl]propan-1-amine

InChI

InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14)

InChI Key

FOMAPJPGFYISKH-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=S)(NCCC)NCCC

Origin of Product

United States

Synthetic Methodologies for N,n ,n Tripropylphosphorothioic Triamide

Exploration of Established Synthetic Pathways for Phosphorothioic Triamides

Established methods for creating phosphorothioic triamides like NPPT are predominantly based on sequential nucleophilic substitution, which can be streamlined into efficient one-pot procedures.

The synthesis of N,N',N''-Tripropylphosphorothioic triamide is fundamentally achieved through nucleophilic substitution reactions. evitachem.com The process typically begins with thiophosphoryl chloride as the phosphorus source. In the first step, a controlled amount of n-propylamine is introduced. The amine's nitrogen atom acts as a nucleophile, attacking the phosphorus atom of the thiophosphoryl chloride and displacing one of the chlorine atoms. This reaction forms the intermediate N-propylthiophosphoryl dichloride. evitachem.com

In the subsequent step, ammonia (B1221849) is used to displace the remaining two chlorine atoms on the intermediate. evitachem.com This ammonolysis step completes the formation of the triamide structure, yielding the final product, this compound.

To enhance efficiency and simplify the manufacturing process, one-pot synthesis methods have been developed. In this approach, the intermediate N-propylthiophosphoryl dichloride is not isolated or purified after its formation. Instead, ammonia is directly introduced into the same reaction vessel to proceed with the second stage of nucleophilic substitution. google.com This method avoids complex separation steps, reduces solvent usage, and minimizes product loss between stages, making it highly suitable for industrial production. google.com One such process reports synthesizing the target compound with a purity of 97.5% and a total yield of 76.6%.

The success of the synthesis is highly dependent on carefully controlled reaction parameters, including the choice of solvent, temperature, and the presence of an acid scavenger.

Solvent: The reaction is typically conducted in an organic aprotic solvent. Various solvents have been tested, including toluene (B28343), dichloromethane, and ethyl acetate. evitachem.comgoogle.comgoogle.com The choice of solvent can influence reaction rates and the ease of product isolation. For instance, a patented method for the analogous N-(n-butyl) thiophosphoric triamide (NBPT) demonstrated high yields using solvents like methylene (B1212753) dichloride and ethyl acetate. google.com

Temperature: Temperature control is critical, particularly during the addition of n-propylamine and ammonia. Reactions are generally cooled to temperatures between -10°C and 0°C. google.comgoogle.com Maintaining a low temperature helps to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts, thereby increasing the selectivity and purity of the final product. researchgate.net

Acid Scavenger: The reaction of amines with thiophosphoryl chloride produces hydrogen chloride (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base (acid scavenger) is often used. While organic bases like triethylamine (B128534) can be used, recent methods have favored inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide solutions. google.com This shift avoids the difficult and costly process of recovering an organic base. google.com

The following table, based on data from a patent for the closely related N-(n-butyl) thiophosphoric triamide, illustrates how different solvents and bases can affect the yield and purity. google.com

SolventBaseYield (%)Purity (%)
Methylene Dichloride30% Sodium Hydroxide86.598.3
Methylene Dichloride30% Potassium Hydroxide84.298.2
Ethylene (B1197577) Dichloride30% Sodium Hydroxide86.098.5
Ethyl Acetate30% Sodium Hydroxide83.098.1

Development of Sustainable Synthesis Approaches for Phosphorothioic Triamides

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. In the synthesis of phosphorothioic triamides, a key development has been the replacement of organic bases with inorganic alternatives. google.com

Traditionally, an organic amine like triethylamine was used as the acid scavenger. However, this necessitates a complex recovery and recycling process, which consumes energy and resources. google.com By utilizing aqueous solutions of inexpensive inorganic bases like sodium hydroxide, the resulting salt byproduct (sodium chloride) can be easily removed by separating the aqueous layer. google.com This simplifies the work-up procedure, reduces waste (referred to as "three wastes"), and creates a more environmentally friendly and cost-effective manufacturing process suitable for large-scale production. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant research has been directed toward optimizing reaction conditions to maximize both the yield and purity of this compound. Optimization efforts focus on the molar ratios of reactants, reaction time, and crystallization conditions. google.comanalis.com.my

By carefully controlling the stoichiometry—for example, the ratio of thiophosphoryl chloride to n-propylamine and ammonia—side reactions can be minimized. google.comgoogle.com Post-reaction procedures are also crucial. After the reaction is complete and the inorganic salts are filtered off, the solvent is typically recovered via decompression. The resulting crude product is then purified by crystallization, often at a reduced temperature (e.g., 0°C) for several hours, to obtain a high-purity crystalline solid. google.com

These optimization strategies have led to processes that consistently produce the target compound with high yield and purity.

CompoundMethod HighlightsYield (%)Purity (%)Source
This compoundOne-pot synthesis with ammonolysis76.697.5
This compoundOne-pot synthesis using toluene as a solvent79.0Not Specified
N-(n-butyl) thiophosphoric triamideUse of methylene dichloride and NaOH86.598.3 google.com
N-(n-butyl) thiophosphoric triamideUse of ethylene dichloride and NaOH86.098.5 google.com

*Data for the analogous n-butyl compound, demonstrating the high efficiency of the general synthetic method.

Advanced Spectroscopic Characterization Techniques for N,n ,n Tripropylphosphorothioic Triamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of a chemical compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N,N',N''-Tripropylphosphorothioic triamide, a combination of proton (¹H), carbon (¹³C), phosphorus (³¹P), and nitrogen (¹⁵N) NMR is employed for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the n-propyl groups. The protons on the nitrogen-adjacent methylene (B1212753) group (α-CH₂) would appear most downfield due to the deshielding effect of the neighboring nitrogen atom. The central methylene protons (β-CH₂) would be next, followed by the terminal methyl protons (γ-CH₃) at the most upfield position. Coupling between adjacent protons would lead to characteristic splitting patterns: a triplet for the methyl group, a sextet (or multiplet) for the central methylene group, and a triplet (further split by coupling to the ³¹P nucleus) for the nitrogen-adjacent methylene group.

For comparison, ¹H NMR data for the related compound N-propylphosphorothioic triamide (C₃H₁₂N₃PS) in DMSO-d₆ shows signals at δ=3.79 (br s, 5H, NH and NH₂), δ=2.74 (td, J=14.1, 6.7Hz, 2H, N-CH₂), δ=1.53–1.36 (m, 2H, CH₂), and δ=0.83 (t, J=7.4Hz, 3H, CH₃). google.com In this compound, the broad signal for the N-H protons would be absent.

Carbon (¹³C) NMR Spectroscopy identifies the different carbon environments within the molecule. lgcstandards.comresearchgate.net Three signals are predicted for the three non-equivalent carbon atoms of the n-propyl chains. Similar to the ¹H NMR spectrum, the carbon atom bonded to nitrogen (α-C) would be the most deshielded and appear furthest downfield. lgcstandards.com The signals would also exhibit coupling to the phosphorus nucleus (J-coupling), providing further structural confirmation. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR
Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
γ-CH₃~0.9Triplet (t)Coupling with adjacent CH₂ group.
β-CH₂~1.6Sextet / Multiplet (m)Coupling with adjacent CH₃ and N-CH₂ groups.
α-N-CH₂~2.8 - 3.2Multiplet (m)Coupling with adjacent CH₂ and ³¹P nucleus.
¹³C NMR
Carbon TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
γ-C~11SingletNo directly attached protons (in decoupled spectrum).
β-C~22SingletNo directly attached protons (in decoupled spectrum).
α-C~45Doublet (d)Splitting due to coupling with ³¹P nucleus.

Phosphorus (³¹P) and Nitrogen (¹⁵N) NMR Analysis

Phosphorus (³¹P) NMR Spectroscopy is highly specific for phosphorus-containing compounds and provides crucial information about the electronic environment of the phosphorus atom. mdpi.com Since the ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive. mdpi.com The chemical shift is influenced by the nature of the atoms bonded to the phosphorus. trilinkbiotech.com For this compound, the phosphorus atom is bonded to a sulfur atom and three nitrogen atoms. A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphorothioic triamides typically appears in a distinct region, and its precise value can confirm the P(S)(NR₂)₃ structure. The typical chemical shift range for P(V) derivatives is between 70 ppm and -30 ppm. trilinkbiotech.com

Nitrogen (¹⁵N) NMR Spectroscopy can provide direct information about the nitrogen environments. However, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus make this technique less sensitive and require specialized methods or isotopically enriched samples. iastate.edu For this compound, a single signal would be expected for the three equivalent nitrogen atoms. This signal would be split into a doublet due to coupling with the ³¹P nucleus.

Table 2: Predicted ³¹P and ¹⁵N NMR Data for this compound

³¹P and ¹⁵N NMR
NucleusPredicted Chemical Shift (δ, ppm)Notes
³¹P~50 to 70Referenced to 85% H₃PO₄. A single peak is expected.
¹⁵N~ -300 to -350Referenced to liquid NH₃. A doublet is expected due to ¹J(P,N) coupling.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. scispace.com It is an effective tool for identifying the functional groups present. libretexts.org The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its P=S, P-N, N-H, and C-H bonds. The absence of a broad band in the 3300-3500 cm⁻¹ region would confirm the complete substitution on the nitrogen atoms (i.e., the absence of N-H bonds). libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

IR Spectroscopy
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (alkyl)2850 - 2960Strong
P-N stretch900 - 1000Strong
P=S stretch600 - 750Medium-Strong
C-H bend (alkyl)1375 - 1465Medium

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight (265.15 g/mol ).

The fragmentation pattern is critical for structural elucidation. msu.edu For this compound, a characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of an ethyl group (C₂H₅) from a propyl chain, resulting in a prominent fragment. Another likely fragmentation pathway is the cleavage of the P-N bond, leading to the loss of propylamino radicals or related fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

Mass Spectrometry
ParameterValueNotes
Molecular FormulaC₉H₂₄N₃PS
Calculated Monoisotopic Mass265.1507 g/molThis would correspond to the [M]⁺ peak.
Predicted Key Fragments (m/z)236Loss of an ethyl radical (-C₂H₅) via α-cleavage.
222Loss of a propyl radical (-C₃H₇).
178Loss of a dipropylamino fragment.

X-ray Diffraction (XRD) for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as the parent phosphorothioic triamide (SP(NH₂)₃) nih.gov and N,N',N''-tribenzylphosphorothioic triamide , provides insight into the expected molecular geometry. nih.gov

The central phosphorus atom is expected to adopt a distorted tetrahedral geometry. The P=S bond is anticipated to be the shortest phosphorus bond, while the three P-N bonds will have lengths indicative of single bond character with some degree of pπ-dπ interaction. The sum of bond angles around the nitrogen atoms can indicate their hybridization state. nih.gov In the fully substituted this compound, N-H···S or N-H···N hydrogen bonds, which are prominent in the crystal packing of primary and secondary phosphorothioic triamides, would be absent. nih.govresearchgate.net Instead, intermolecular interactions would be dominated by weaker van der Waals forces and potentially C-H···S or C-H···N interactions.

Table 5: Typical Bond Parameters in Phosphorothioic Triamide Skeletons (from Analogues)

XRD Structural Parameters
ParameterTypical Value (from analogues)
P=S Bond Length~1.95 Å
P-N Bond Length~1.65 Å
N-P-N Bond Angle~105 - 110°
S=P-N Bond Angle~110 - 115°
Geometry around P atomDistorted Tetrahedral

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. bath.ac.uk The presence of chromophores, typically unsaturated systems like double or triple bonds and aromatic rings, is required for absorption in the 200-800 nm range. units.it

This compound lacks traditional chromophores. Its structure consists entirely of saturated alkyl chains and the phosphorothioic triamide core. The possible electronic transitions, such as n→σ* (from the lone pairs on nitrogen and sulfur) and σ→σ* (from the sigma bonds), require high energy and thus absorb light at wavelengths below 200 nm, in the far-UV region. units.it Consequently, a routine UV-Vis spectrum (200-800 nm) of this compound dissolved in a non-absorbing solvent like hexane (B92381) or ethanol (B145695) is not expected to show any significant absorption peaks.

Table 6: Predicted UV-Vis Spectroscopic Data

UV-Vis Spectroscopy
ParameterPrediction
λmax (in Hexane/Ethanol)No significant absorption > 200 nm
Expected Transitionsn→σ, σ→σ (in far-UV region)

Chemical Reactivity and Mechanistic Investigations of N,n ,n Tripropylphosphorothioic Triamide

Analysis of Nucleophilic and Electrophilic Sites within the Molecular Framework

The reactivity of N,N',N''-Tripropylphosphorothioic triamide is governed by the distribution of electron density across its structure, creating distinct nucleophilic and electrophilic centers. libretexts.orgsaskoer.ca

Electrophilic Center : The central phosphorus (P) atom is the primary electrophilic site. saskoer.ca It is bonded to a highly electronegative sulfur atom and three nitrogen atoms, which withdraw electron density, rendering the phosphorus atom electron-deficient and susceptible to attack by nucleophiles. saskoer.ca

Nucleophilic Centers :

Nitrogen Atoms : The three nitrogen atoms each possess a lone pair of electrons, making them significant nucleophilic sites. libretexts.org Structural analyses of similar phosphorothioic triamides show that the geometry at the nitrogen atoms is typically intermediate between sp² and sp³ hybridization, with bond-angle sums ranging from 342° to 360°. nih.gov The orientation of the lone pairs on these nitrogen atoms influences their availability for reaction. nih.gov

Sulfur Atom : The sulfur atom in the thiophosphoryl (P=S) group also exhibits nucleophilic character. libretexts.org It has lone pairs of electrons and the P=S bond is polarizable. In biological systems, sulfur-containing functional groups, like the thiol in cysteine, are recognized as powerful nucleophiles. libretexts.orgnih.gov

The interplay between the electrophilic phosphorus center and the nucleophilic nitrogen and sulfur atoms dictates the compound's reaction pathways with various reagents.

Hydrolytic Stability and Degradation Mechanisms

Hydrolysis is a critical degradation pathway for phosphorothioic triamides, influencing their persistence and efficacy in aqueous environments. nih.gov The stability of these compounds is highly dependent on environmental conditions, particularly pH. bme.hu

The rate of hydrolysis of this compound is significantly influenced by pH, with reaction kinetics varying under acidic, neutral, and basic conditions. nih.govnih.gov

Acidic Conditions : Under low pH, the amide nitrogen atoms can be protonated. This protonation increases the electron-withdrawing effect on the phosphorus atom, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by water.

Neutral Conditions : Near neutral pH, the hydrolysis rate is generally at its minimum.

Alkaline Conditions : Under high pH, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus center, leading to an increased rate of hydrolysis. bme.hu Studies on similar imide compounds show they have low hydrolytic stability in alkaline media. bme.hu

The general relationship between pH and the rate of hydrolysis is summarized in the table below.

pH ConditionPredominant MechanismExpected Relative Rate
Acidic (pH < 4)Acid-catalyzed hydrolysis; protonation of nitrogen enhances phosphorus electrophilicity.Moderate to Fast
Neutral (pH ~ 7)Uncatalyzed hydrolysis by water; generally slow.Slow
Alkaline (pH > 9)Base-catalyzed hydrolysis; direct nucleophilic attack by OH⁻ on phosphorus.Fast

This table represents expected trends based on the general chemical principles of hydrolysis for similar compounds. bme.hunih.gov

The most well-studied enzymatic interaction involving this class of compounds is the inhibition of the urease enzyme by analogues such as N-(n-butyl)thiophosphoric triamide (NBPT). acs.orgresearchgate.net Urease, a nickel-containing metalloenzyme, catalyzes the rapid hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govresearchgate.net

The catalytic mechanism of urease involves the binding of urea to a dinuclear nickel center in the enzyme's active site. nih.govresearchgate.net Specifically, the carbonyl oxygen of urea coordinates to one nickel ion (Ni1), while a nitrogen atom of urea binds to the second nickel ion (Ni2). nih.gov This bidentate coordination makes the urea carbon more electrophilic and vulnerable to nucleophilic attack, facilitating hydrolysis. nih.gov

Phosphorothioic triamides like NBPT act as potent urease inhibitors by mimicking this substrate binding. nih.gov The inhibitor enters the active site, and its thiophosphoryl group bridges the two nickel ions, forming a stable complex that blocks the enzyme's activity. nih.gov This binding is much more resistant to hydrolysis than the enzyme-urea complex, effectively inactivating the enzyme. The key amino acid residues in the active site play crucial roles in positioning the substrate and facilitating the catalytic reaction. nih.gov

Active Site ComponentRole in Catalysis/Inhibition
Ni(1) / Ni(2)Dinuclear nickel center that binds urea or the inhibitor. nih.gov
Carbamylated LysineBridges the two nickel ions and positions the substrate.
Histidine Residues (His)Modulate the activity of the nickel ions and participate in proton transfer. nih.gov
Mobile Flap (contains a conserved Cysteine)Acts as a gate controlling substrate access to the active site. nih.gov

This table summarizes the key components of the urease active site involved in the enzymatic reaction, based on studies of analogues.

Reactions with Metal Centers and Exploration of Coordination Chemistry

The ability of this compound to interact with metal centers is a key aspect of its chemistry, most notably demonstrated by the inhibition of the metalloenzyme urease. nih.gov The molecule possesses multiple potential coordination sites: the "soft" sulfur atom and the "harder" nitrogen atoms.

The interaction with the dinuclear nickel center of urease is a prime example of its coordination chemistry. nih.gov The inhibitor acts as a bidentate ligand, with the thiophosphoryl group binding to both Ni(II) ions in the active site. nih.gov This interaction is favored according to the Hard and Soft Acids and Bases (HSAB) theory, where the soft nickel ions form a stable adduct with the soft sulfur atom of the inhibitor. nih.gov This coordination chemistry is central to its function as an enzyme inhibitor.

Exploration of Reaction Intermediates and Transition States in Key Transformations

Understanding the transient species formed during the reactions of this compound is essential for elucidating its mechanisms of action. Both hydrolytic and enzymatic reactions proceed through high-energy intermediates and transition states.

In hydrolytic reactions , the attack of a nucleophile (like water or a hydroxide ion) on the electrophilic phosphorus atom is proposed to proceed through a short-lived, high-energy pentacoordinate phosphorus intermediate . This species has a trigonal bipyramidal or square pyramidal geometry. The breakdown of this intermediate leads to the final hydrolysis products.

In enzymatic inhibition , the binding of the phosphorothioic triamide to the urease active site represents the formation of a stable enzyme-inhibitor complex. The transition state for this process involves the precise orientation of the inhibitor within the active site, leading to the coordination of the thiophosphoryl group to the nickel ions. nih.gov Computational studies are often employed to model the structures and energies of these fleeting intermediates and transition states, providing insights that are difficult to obtain through experimental methods alone. plos.org

Reaction PathwayProposed Intermediate/Transition StateDescription
Hydrolysis (Alkaline)Pentacoordinate Phosphorus IntermediateA transient species formed by the nucleophilic attack of OH⁻ on the phosphorus center.
Enzymatic Inhibition (Urease)Enzyme-Inhibitor Transition StateThe structural arrangement as the inhibitor docks into the active site and coordinates with the Ni(II) ions. nih.gov
Enzymatic Inhibition (Urease)Stable Enzyme-Inhibitor ComplexThe final, inactivated state where the inhibitor is bound to the dinuclear nickel center. nih.gov

Theoretical and Computational Chemistry Studies on N,n ,n Tripropylphosphorothioic Triamide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical investigations are fundamental to understanding the intrinsic properties of N,N',N''-Tripropylphosphorothioic triamide, offering a detailed view of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a principal tool for predicting the molecular properties of phosphorothioic triamides due to its favorable balance between computational cost and accuracy. als-journal.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of electronic properties. nih.govmdpi.com For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. frontiersin.org Furthermore, DFT enables the calculation of global reactivity descriptors, which provide insights into the chemical behavior of the molecule.

Table 1: Predicted Molecular Properties of a Phosphoramide (B1221513) Derivative using DFT

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 3.5 D

Note: This table presents example data for a related phosphoramide compound to illustrate the outputs of DFT calculations, as specific values for this compound are not publicly available.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

For even higher accuracy in electronic structure determination, ab initio methods are employed. aps.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation. mdpi.commdpi.com These calculations serve as benchmarks for DFT results and are essential for systems where electron correlation plays a critical role. For this compound, ab initio calculations can refine the understanding of its electronic states and provide highly accurate energy values, which are crucial for detailed mechanistic studies. aps.org

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the propyl groups in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool to explore this landscape, providing insights into the molecule's dynamic behavior. nih.govnih.gov By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them. mdpi.com

These simulations can be performed using various force fields and can be run in different environments, such as in a vacuum or in a solvent, to mimic experimental conditions. biorxiv.org The results of MD simulations can be visualized through free-energy landscapes, which map the conformational space and highlight the most populated states. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling is instrumental in the prediction and interpretation of spectroscopic data for this compound. rsc.orgnsf.gov By calculating vibrational frequencies using methods like DFT, it is possible to generate theoretical infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. rsc.org

Similarly, theoretical NMR chemical shifts can be calculated to assist in the interpretation of ¹H, ¹³C, and ³¹P NMR spectra. researchgate.net For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. scirp.org This synergy between computational and experimental spectroscopy provides a robust characterization of the molecule's structure. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Phosphoric Triamide

Vibrational Mode Experimental Frequency Calculated Frequency (DFT)
P=O Stretch 1250 1245
P-N Stretch 950 940
C-H Stretch 2980 2975

Note: This table illustrates the typical agreement between experimental and DFT-calculated spectroscopic data for a related compound, as specific data for this compound is not publicly available.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to study the mechanisms and energetics of reactions involving this compound. nih.govresearchgate.netnih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. mdpi.com Methods like DFT and ab initio calculations are used to determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net For instance, the mechanism of hydrolysis or reactions with other chemical agents can be elucidated, revealing the step-by-step process at a molecular level.

In Silico Screening for Molecular Interactions with Biological and Material Targets

In silico screening methods are employed to explore the potential interactions of this compound with various biological and material targets. nih.govsrce.hr Molecular docking, a key technique in this area, predicts the preferred binding orientation and affinity of the molecule to a specific receptor or active site. mdpi.comnih.gov This is particularly relevant for assessing its potential as a bioactive compound. frontiersin.orgmdpi.com

These computational approaches allow for the rapid screening of large libraries of targets, helping to prioritize experimental studies. nih.gov The insights gained from these simulations can guide the design of new molecules with enhanced or specific interaction profiles.

Advanced Material Science and Diverse Chemical Applications of Phosphorothioic Triamide Derivatives

Utility in Polymerization Initiators or Modifiers

Polymerization initiators are chemical substances that start a chain-growth polymerization by decomposing into reactive species, typically free radicals or ions. fujifilm.com These species react with monomers to begin the formation of a polymer chain. Polymerization can be initiated by heat (thermal initiators) or by light (photopolymerization initiators). Common thermal radical initiators include azo compounds and organic peroxides. fujifilm.com

Polymer modifiers, also known as compatibilizers or coupling agents, are added to a polymer to enhance its properties. mdpi.com They are often polymeric materials with a functional unit grafted onto their backbone, allowing for chemical bonding with fillers like talc (B1216) or glass, or enabling dissimilar polymers to become compatible. mdpi.com

A review of available scientific literature does not indicate that N,N',N''-Tripropylphosphorothioic triamide is currently used as a polymerization initiator or modifier. While research has noted that this compound can serve as a precursor for new phosphoric triamides with potential applications in materials science, specific roles in polymerization are not detailed.

Catalytic Roles in Organic Transformations

Catalysis is a fundamental process in which the rate of a chemical reaction is increased by means of a substance, known as a catalyst, which is not consumed by the reaction itself. In organic synthesis, catalysts are essential for facilitating a wide range of transformations. Compounds containing nitrogen and phosphorus can act as catalysts due to the presence of lone-pair electrons, which can confer Lewis basicity, or through other mechanisms. d-nb.infonih.gov For example, nitrogen-doped carbon materials have been shown to catalyze reactions like the reduction of nitrobenzenes, where nitrogen atoms are believed to facilitate substrate adsorption and act as active sites. d-nb.infonih.gov Similarly, nitrogen-doped titanium dioxide has been developed as a solid-acid nanocatalyst for reactions like the Kabachnik–Fields reaction to synthesize α-aminophosphonates. rsc.org

Despite the presence of nitrogen and a phosphorothioyl group in its structure, a review of the scientific literature does not provide evidence of this compound being employed as a catalyst in organic transformations.

Exploration in Other Industrial Chemical Processes and Synthesis Intermediates

While applications in polymerization, sensing, and catalysis are not documented, this compound (also known as NPPT) holds a significant position in industrial chemical processes, primarily in the agricultural sector. evitachem.com Its main application is as a urease inhibitor, a substance that slows the enzymatic hydrolysis of urea (B33335). evitachem.com When added to urea-based fertilizers, it reduces the rate of ammonia (B1221849) volatilization, thereby increasing the nitrogen use efficiency of the fertilizer. evitachem.com

Beyond its direct use, this compound is a key synthesis intermediate. It serves as a precursor in the development of new phosphoric triamides that are under investigation for applications in medicine and materials science.

The industrial production of this compound itself involves a multi-step synthesis where it is the final product, but its formation proceeds through a critical intermediate, N-propylthiophosphoryl dichloride. google.com The synthesis is typically achieved via a "one-pot" method where thiophosphoryl chloride is first reacted with n-propylamine to form the dichloride intermediate. jmnbpt.com This intermediate, without being isolated, is then reacted with ammonia (ammonolysis) to yield the final this compound product. google.comjmnbpt.com Various patented methods aim to optimize this process for industrial-scale production by varying solvents, reaction conditions, and the use of acid-binding agents to improve yield, purity, and environmental safety. google.comjmnbpt.com

The following table summarizes and compares different industrial synthesis methods for this compound based on published research and patents.

FeatureMethod 1 (Toluene Solvent) google.comMethod 2 (Ethyl Acetate Solvent) google.comMethod 3 ("One-Pot" with K₂CO₃) jmnbpt.comMethod 4 (General "One-Pot")
Primary Reactants Thiophosphoryl chloride, n-Propylamine, Liquid AmmoniaThiophosphoryl chloride, n-Propylamine, Liquid AmmoniaPhosphorus sulfochloride, n-Propylamine, AmmoniaThiophosphoryl chloride, n-Propylamine, Ammonia gas
Solvent Toluene (B28343)Ethyl AcetateNot specifiedToluene
Acid-Binding Agent None (HCl gas managed by inert gas flow)None (HCl gas managed by inert gas flow)Potassium Carbonate (K₂CO₃)None mentioned
Key Intermediate N-propyl dichlorothiophosphorylN-propyl dichlorothiophosphorylN-propyl dichlorothiophosphorylN-propylthiophosphoric dichloride
Reaction Temperature -10 to 0 °C-10 to 0 °CNot specifiedNot specified
Reported Yield 86-91%~88%76.6% (overall)79% (total)
Reported Purity >98%>98%97.5%Not specified
Key Advantage High yield and purity, avoids use of triethylamine (B128534) as an acid scavenger. google.comHigh yield and purity, suitable for industrial production. google.comOvercomes issues with triethylamine recovery; byproduct (KCl) can be used in fertilizer. jmnbpt.comSimple process with low waste and cost.

Environmental Behavior and Fate of Phosphorothioic Triamides: Academic Perspectives

Degradation Pathways and Kinetics in Environmental Compartments

The degradation of N,N',N''-tripropylphosphorothioic triamide and its analogue, N-(n-butyl)thiophosphoric triamide (NBPT), in soil is influenced by both abiotic and biotic processes. Studies have shown that abiotic degradation can account for a significant portion—65-90%—of the total degradation in microbially active soil. nih.gov The persistence of these compounds is notably affected by soil pH. For instance, the degradation of NBPT is significantly faster in acidic soils compared to neutral or alkaline soils. mdpi.com The half-life of NBPT has been observed to be as short as 0.4 days in acidic soil, while it extends to between 1.3 and 2.1 days in neutral to alkaline conditions. mdpi.com

Degradation kinetics often follow pseudo-first-order models, though these can be retarded in sterile soil, highlighting the role of microbial activity. nih.gov In incubation studies, NBPT and its metabolites have been shown to dissipate rapidly, with more than 90% dissipation occurring within a few days for several related compounds. nih.gov A primary degradation pathway identified for NBPT is its extensive oxidation to N-(n-butyl)phosphoric triamide (NBPTO). nih.gov

Interactive Data Table: Degradation Half-Life of NBPT in Different Soil pH

Soil ConditionHalf-Life (days)
Acidic Soil0.4
Neutral to Alkaline Soil1.3 - 2.1

Note: Data is based on studies of the analogue N-(n-butyl)thiophosphoric triamide (NBPT).

Soil Adsorption, Leaching, and Mobility Studies

The mobility of phosphorothioic triamides in the soil is a key factor in determining their potential to leach into groundwater. Research suggests that compounds like NBPT can bind to soil, which limits their leaching potential. industrialchemicals.gov.au This adsorption to soil particles reduces the amount of the compound that can be transported downwards through the soil profile with water.

While specific studies on the soil adsorption coefficient (Koc) for this compound are not detailed in the provided results, the general behavior of its analogue NBPT indicates a tendency for soil binding, which in turn restricts its mobility and the likelihood of groundwater contamination. industrialchemicals.gov.au The rapid degradation of these compounds also contributes to minimizing their movement within the soil. mdpi.com

Volatilization Mechanisms and Attenuation Research for Related Compounds

Volatilization is a potential pathway for the environmental distribution of phosphorothioic triamides. However, for related compounds like NBPT, which is used in agriculture, its application method can significantly reduce this. When applied directly to the soil, especially beneath the surface, the potential for volatilization and exposure to the atmosphere is lowered. industrialchemicals.gov.au

Research into the efficacy of urease inhibitors like NBPT has indirectly provided insights into its volatilization potential. By inhibiting the urease enzyme, NBPT helps to reduce the volatilization of ammonia (B1221849) from urea-based fertilizers. researchgate.net This primary function underscores the importance of keeping the compound in the soil where it can be effective. While specific volatilization rates for this compound are not available in the search results, the behavior of similar compounds suggests that soil incorporation is a key factor in mitigating atmospheric release.

Formation and Characterization of Environmental Metabolites

The degradation of phosphorothioic triamides in the environment leads to the formation of various metabolites. For NBPT, a significant degradation product is its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), formed through oxidation. nih.gov This metabolite is of particular interest as it is also a potent urease inhibitor. nih.gov

Interactive Data Table: Key Environmental Metabolites of NBPT

AbbreviationFull Compound Name
NBPTON-(n-butyl)phosphoric triamide
DAPDiamido phosphoric acid
DATPDiamido thiophosphoric acid
NBPDrac-N-(n-butyl)thiophosphoric diamide (B1670390)

Compound Reference Table

Abbreviation / Common NameFull Chemical Name
NBPTN-(n-butyl)thiophosphoric triamide
NBPTON-(n-butyl)phosphoric triamide
DAPDiamido phosphoric acid
DATPDiamido thiophosphoric acid
NBPDrac-N-(n-butyl)thiophosphoric diamide
This compound
Monoamido thiophosphoric acid

Future Research Trajectories and Emerging Paradigms in N,n ,n Tripropylphosphorothioic Triamide Chemistry

Innovations in Synthetic Methodologies and Process Intensification

The traditional synthesis of N-alkylated phosphorothioic triamides, which serves as a model for TPPTA production, typically involves a two-step process: the reaction of thiophosphoryl chloride with a primary amine, followed by ammonolysis. google.com However, future research will focus on developing more efficient, sustainable, and scalable synthetic routes.

Innovations in Synthesis: Modern synthetic strategies are moving towards "one-pot" methods and the use of continuous flow reactors to improve efficiency and safety. For instance, a method developed for a related compound involves reacting trichloro-thion with n-propylamine and then with liquid ammonia (B1221849) within the same reaction system, eliminating the need for an acid-binding agent and reducing waste. google.com Another approach utilizes toluene (B28343) as a solvent where thiophosphoryl chloride reacts with an excess of an amine (like n-butylamine), and after filtering the hydrochloride salt, the filtrate undergoes amination to yield the final product with high efficiency. oriprobe.com These processes are simpler, generate less waste, and are more suitable for industrial-scale production. oriprobe.com

Process Intensification (PI): Process intensification is a key paradigm in chemical engineering focused on making processes smaller, more efficient, and safer. researchgate.net For TPPTA synthesis, PI could involve:

Multifunctional Reactors: Combining reaction and separation steps in a single unit, such as a reactive distillation column, can overcome thermodynamic limitations and eliminate recycle loops. d-nb.infotudelft.nl

Continuous Flow Production: Shifting from batch to continuous processing using microreactors or tubular reactors can enhance heat and mass transfer, improve safety by minimizing the inventory of hazardous materials, and allow for precise control over reaction conditions. google.com

Alternative Energy Sources: The use of microwaves or ultrasound as alternative energy sources can accelerate reaction rates and improve yields.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The ability to accurately quantify and monitor TPPTA in various matrices is crucial for both process control and application-based studies. While methods have been extensively developed for the closely related N-(n-butyl)thiophosphoric triamide (NBPT), they provide a strong foundation for TPPTA analysis.

Advanced Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the principal techniques for the analysis of phosphorothioic triamides. lmaleidykla.ltnih.gov HPLC methods, often using a C18 column and a mobile phase of acetonitrile (B52724) and water, allow for reliable and rapid quantification. lmaleidykla.lt For higher sensitivity and selectivity, especially in complex samples like milk or soil, LC-MS/MS is employed. nih.govnih.gov This technique monitors specific ion transitions, providing unambiguous identification and quantification at very low levels. nih.gov

These established methods for analogues are directly adaptable for TPPTA, likely requiring only adjustments to the gradient elution and mass spectrometer parameters to account for the different molecular weight.

Table 1: Representative HPLC and LC-MS/MS Conditions for Phosphorothioic Triamide Analysis (Based on NBPT Data)

Parameter HPLC Method lmaleidykla.lt LC-MS/MS Method nih.gov
Column YMC-Triat C18 (150 x 4.6 mm, 3 µm) Zwitterionic stationary phase
Mobile Phase Acetonitrile: Deionised water (25:75, v/v) Gradient elution with methanol (B129727) and water containing formic acid
Flow Rate 0.8 mL/min Not specified
Detector UV at 205 nm Triple quadrupole MS
Ionization Mode N/A Positive Electrospray Ionization (ESI+)
Monitored Ions N/A m/z 168.2→74 (for NBPT)
Run Time 10 min Not specified

Real-time Monitoring: The development of rapid analytical methods is a step towards real-time monitoring. Integrating these analytical techniques directly into a continuous reactor system would allow for immediate feedback on reaction conversion and purity, enabling precise process control and optimization, a core principle of modern manufacturing.

High-Throughput Screening and Computational Design for Novel Analogues

Future research will heavily rely on high-throughput and computational methods to accelerate the discovery of novel TPPTA analogues with tailored properties.

High-Throughput Screening (HTS): HTS combines robotics, liquid handling, and data processing to rapidly test thousands of compounds for a specific biological or chemical activity. sbpdiscovery.orgox.ac.uk This technology can be used to screen libraries of TPPTA analogues, where the propyl chains are systematically replaced with other alkyl or functionalized groups. Such screens could identify analogues with enhanced stability, increased efficacy as urease inhibitors, or entirely new biological activities. ox.ac.ukox.ac.uk The process allows for the rapid elimination of inactive compounds, enabling researchers to focus on promising leads for more detailed study. ox.ac.uk

Computational Design and QSAR: Computational chemistry offers powerful tools for the in silico design of new molecules. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity or physical properties of compounds based on their chemical structure. frontiersin.org By building a QSAR model from a dataset of known phosphorothioic triamide analogues, researchers can predict the properties of new, unsynthesized TPPTA derivatives. This predictive design approach was successfully used for analogues of a related compound, TEPA, to identify candidates with potentially higher therapeutic indexes as anticancer agents. nih.gov

Molecular modeling can further provide insights into how TPPTA analogues interact with biological targets, such as the active site of an enzyme. nih.gov This combination of HTS and computational design creates a powerful discovery engine, reducing the time and cost associated with traditional trial-and-error synthesis and testing. frontiersin.orgnih.gov

Uncovering Novel Chemical Transformations and Applications

While the primary known application for related compounds is in agriculture, the unique chemical structure of TPPTA—featuring P=S and N-H functional groups—offers opportunities for novel chemical transformations and diversification of applications.

Novel Transformations: The reactivity of the TPPTA molecule is centered on its phosphorus-sulfur double bond and the N-H bonds.

P=S Bond Chemistry: This bond can undergo oxidation to P=O, or the sulfur atom can act as a soft Lewis base to coordinate with metal ions, opening pathways to new coordination chemistry.

N-H Bond Chemistry: The hydrogen atoms on the amide groups are weakly acidic and can participate in hydrogen bonding, which is known to direct the crystal packing of related structures. nih.govnih.gov These N-H bonds can also be deprotonated or substituted, allowing for the synthesis of more complex, multifunctional molecules.

Emerging Applications:

Agriculture: The most direct line of research is to evaluate TPPTA as a urease inhibitor, analogous to NBPT. acs.orgmdpi.com Its different alkyl substitution may alter its efficacy, soil mobility, and degradation profile, potentially offering advantages in specific climates or soil types.

Medicinal Chemistry: The exploration of phosphorothioic triamides as anticancer agents provides a strong rationale for screening TPPTA and its derivatives for therapeutic potential. nih.gov The lipophilicity conferred by the three propyl groups could influence its cell permeability and interaction with biological targets.

Catalysis: The incorporation of phosphorus acid tags into metal-organic frameworks has been shown to create efficient catalysts for organic synthesis. rsc.org TPPTA could serve as a precursor or ligand in the development of novel homogeneous or heterogeneous catalysts.

Cross-Disciplinary Research with Emerging Technologies in Materials and Environmental Science

The future of TPPTA chemistry is inherently cross-disciplinary, lying at the intersection of chemistry, materials science, environmental science, and agriculture.

Materials Science: The ability of phosphorothioic triamides to form predictable hydrogen-bonded networks makes them interesting building blocks for crystal engineering and the design of supramolecular materials. nih.govnih.gov Research could focus on creating:

Coordination Polymers and MOFs: Using the sulfur or nitrogen atoms as donor sites to coordinate with metal centers could lead to new metal-organic frameworks with unique porous, catalytic, or sensory properties.

Functional Polymers: TPPTA could be incorporated as a monomer or a functional additive into polymers to impart specific properties, such as flame retardancy or metal-binding capabilities.

Advanced Manufacturing: Emerging technologies like 3D printing could be used to create structured catalysts or materials where TPPTA or its derivatives are precisely positioned within a monolithic support, enhancing catalytic efficiency. csic.es

Environmental Science: The most significant environmental application of TPPTA is its potential as an enhanced-efficiency fertilizer technology. acs.org By inhibiting the urease enzyme, it can reduce the volatilization of ammonia from urea-based fertilizers. mdpi.com This has profound environmental benefits, including:

Reducing air pollution from ammonia emissions.

Minimizing the carbon footprint of agriculture by improving nitrogen use efficiency.

Protecting water quality by reducing nitrogen leaching.

Future research in this area will require collaboration between chemists, soil scientists, and environmental scientists to evaluate the efficacy, environmental fate, and long-term impact of TPPTA in agricultural systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N',N''-Tripropylphosphorothioic triamide with high purity?

  • Methodological Answer :

  • Use a two-step reaction: First, react phosphorus trichloride with propylamine to form a dichloride intermediate. Second, introduce a thiophosphoryl group via sulfurization under inert conditions (e.g., N₂ atmosphere) .
  • Purify via recrystallization in aprotic solvents (e.g., tetrahydrofuran) and monitor purity using ¹H/³¹P NMR to confirm substitution patterns and FT-IR to verify P=S bond formation (1,200–900 cm⁻¹ region) .
  • For crystalline samples, employ slow evaporation techniques in solvents like acetonitrile to optimize crystal growth for structural analysis .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII CCD detector (MoKα radiation, λ = 0.71073 Å) at 100 K to resolve bond lengths and angles . Refinement software (e.g., SHELXL) can model hydrogen-bonding networks, such as N–H···O and C–H···O interactions, critical for understanding supramolecular packing .
  • Analyze torsion angles (e.g., P–N–C–C) to confirm rotational isomerism and planar vs. tetrahedral geometries at nitrogen centers .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds (e.g., 150–250°C for phosphoramide derivatives) .
  • Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect hydrolytic degradation products, particularly in aqueous environments .
  • Monitor stability in soil matrices via ¹⁵N isotopic tracing to quantify urea hydrolysis inhibition efficacy over time .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in urease inhibition efficacy across soil types?

  • Methodological Answer :

  • Design soil microcosm experiments comparing loam, sandy, and clay soils. Measure NH₃ volatilization rates using closed-chamber systems with acid traps, and correlate with soil pH, organic matter, and urease activity (via UV-Vis assays with phenol-hypochlorite) .
  • Apply mixed-effects statistical models to account for site-specific variables (e.g., moisture, temperature) and identify confounding factors in field trials .

Q. What computational strategies are effective for modeling interactions between this compound and urease enzymes?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around the P=S group and predict nucleophilic attack sites .
  • Use molecular docking (AutoDock Vina) to simulate binding to Bacillus pasteurii urease active sites, focusing on Ni²⁺ coordination and hydrogen-bonding with conserved residues (e.g., Hisα222) .

Q. How can environmental persistence and non-target effects be systematically evaluated?

  • Methodological Answer :

  • Conduct microbial toxicity assays with Nitrosomonas europaea to assess impacts on nitrification. Measure EC₅₀ values via respirometry .
  • Use LC-QTOF-MS to detect transformation products (e.g., propylamine derivatives) in leachate samples, coupled with QSAR models to predict ecotoxicological risks .

Q. What advanced formulations (e.g., nano-delivery systems) enhance its agrochemical performance?

  • Methodological Answer :

  • Synthesize nano-rod formulations via ultrasonic-assisted reactions with hexamethyleneimine, achieving 80–120 nm diameters. Characterize using SEM-EDX for elemental composition and DLS for colloidal stability .
  • Test controlled release profiles in vitro using cellulose acetate membranes and correlate with urease inhibition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.